Galeterone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action

Galeterone is a steroidogenesis inhibitor. This means it disrupts the production of hormones, specifically androgens, in the body. Androgens, such as testosterone, play a crucial role in the growth and development of certain cancers, particularly prostate cancer. By inhibiting androgen production, Galeterone may help slow or stop the progression of these cancers.

There's ongoing research to understand the exact mechanisms by which Galeterone exerts its effects. Studies suggest it might work through multiple pathways, including:

- Blocking the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1), which is essential for androgen synthesis [Source: The Endocrine Society - "CYP17A1 deficiency: An update" ]

- Inhibiting steroidogenic acute regulatory protein (StAR), another protein involved in androgen production [Source: National Institutes of Health - "Regulation of steroidogenesis" ]

Understanding these mechanisms is crucial for optimizing the use of Galeterone in future therapies.

Applications in Prostate Cancer

Preclinical studies and early-phase clinical trials suggest that Galeterone might be effective in treating castration-resistant prostate cancer (CRPC), a type of prostate cancer that progresses despite low testosterone levels. These studies have shown promising results in terms of:

- Tumor shrinkage

- Improved progression-free survival

- Manageable side effects [Source: National Cancer Institute - "Galeterone (TOK-001)"]

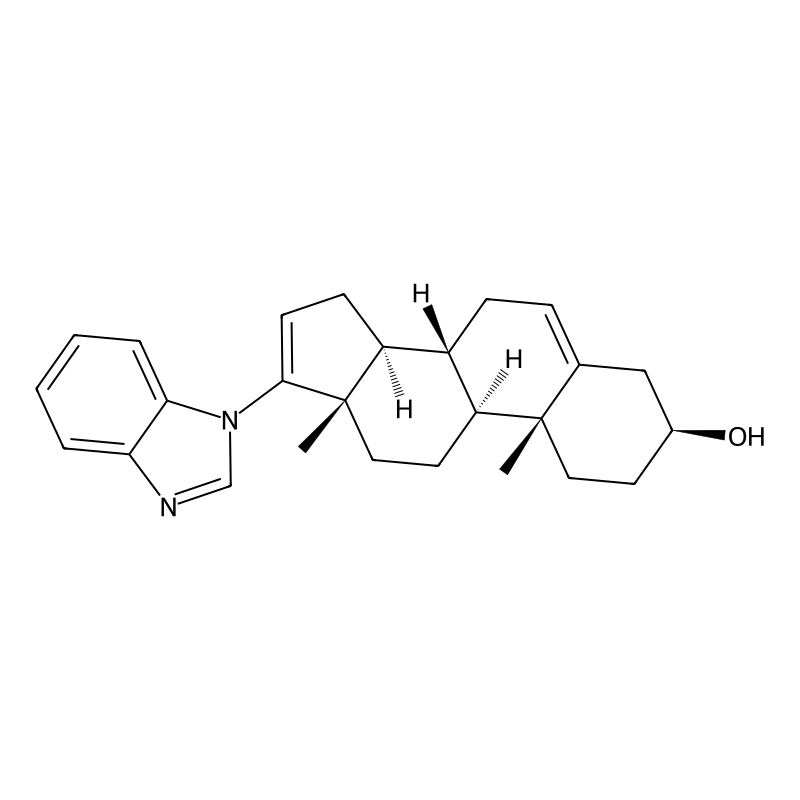

Galeterone, also known as TOK-001 or VN/124-1, is a synthetic steroidal compound primarily investigated for its potential in treating prostate cancer. It exhibits a complex pharmacological profile, functioning as an androgen receptor antagonist and a cytochrome P450 17A1 (CYP17) inhibitor. The chemical formula for Galeterone is C26H32N2O, with a molecular weight of approximately 388.545 g/mol . Its structure includes a 3-hydroxy group and a benzimidazole moiety, which contribute to its biological activity and selectivity .

- CYP17 Inhibition: Galeterone inhibits the CYP17 enzyme, crucial for androgen biosynthesis, by blocking both the hydroxylase and lyase activities. This inhibition reduces the production of androgens such as testosterone and dehydroepiandrosterone .

- Androgen Receptor Antagonism: It competitively binds to androgen receptors, preventing endogenous androgens from exerting their effects on target tissues. This mechanism is vital for its therapeutic action against hormone-sensitive tumors .

- Metabolism: Galeterone undergoes metabolic transformations primarily through the action of 3β-hydroxysteroid dehydrogenase (3βHSD), resulting in metabolites like Δ4-galeterone, which retain significant biological activity .

The synthesis of Galeterone involves several steps:

- Starting Material: The synthesis typically begins with commercially available 3β-acetoxyandrost-5-en-17-one.

- Formation of Benzimidazole Derivative: This compound is treated with benzimidazole in the presence of potassium carbonate in dimethylformamide at elevated temperatures to yield a benzimidazole derivative.

- Deformylation: The resultant product undergoes deformylation using palladium on activated charcoal to produce Galeterone in high yield .

Galeterone has been primarily investigated for its application in treating prostate cancer, particularly in cases resistant to conventional therapies like abiraterone or enzalutamide. Clinical trials have shown promise in its ability to reduce tumor size and improve patient outcomes by targeting androgen signaling pathways .

Interaction studies reveal that Galeterone may interact with various metabolic enzymes and transporters:

- Cytochrome P450 Enzymes: As a CYP17 inhibitor, it may affect the metabolism of other drugs processed by similar pathways.

- Androgen Metabolism: Its effects on androgen metabolism can lead to altered pharmacokinetics when co-administered with other medications affecting hormonal pathways .

Several compounds share structural or functional similarities with Galeterone, each with unique properties:

Galeterone's unique combination of mechanisms—acting as both an androgen receptor antagonist and a CYP17 inhibitor—distinguishes it from these other agents, potentially offering advantages in specific clinical scenarios.

Core Steroidal Skeleton Characteristics

Galeterone possesses the fundamental tetracyclic steroid framework that characterizes all members of the steroidal compound family [1] [2] [3]. The core structure consists of four fused rings designated as A, B, C, and D, arranged in a specific three-dimensional configuration that defines the molecule's biological activity [4] [5] [1]. The steroidal backbone comprises three six-membered cyclohexane rings (A, B, and C) and one five-membered cyclopentane ring (D), creating a rigid molecular architecture that serves as the foundation for galeterone's unique pharmacological properties [1] [2] [3].

The steroid nucleus follows the conventional numbering system established for all steroid compounds, with seventeen carbon atoms forming the basic tetracyclic framework [1] [2] [6]. This gonane skeleton provides structural rigidity through its trans-fused ring system, where rings A and B adopt a trans-decalin configuration that locks the molecule into a defined three-dimensional shape [4] [5] [1]. The C ring maintains the trans-fusion pattern with the B ring, while the D ring forms a cyclopentane structure that accommodates the benzimidazole substituent at position 17 [4] [5] [7].

The molecular formula of galeterone is C₂₆H₃₂N₂O, with a molecular weight of 388.5451 daltons [8] [9]. The additional carbon and nitrogen atoms beyond the basic steroid framework arise from the benzimidazole moiety attached at the 17-position, which significantly influences the molecule's three-dimensional structure and biological activity [4] [5] [7]. The rigid steroidal backbone ensures that galeterone maintains a compact, well-defined molecular geometry that is essential for its interactions with biological targets [4] [5] [1].

Functional Group Analysis and 3β-Hydroxy Configuration

The functional group composition of galeterone defines its chemical reactivity and biological properties. The most prominent functional group is the 3β-hydroxyl group, which adopts a β-configuration, meaning the hydroxyl group projects above the general plane of the steroid skeleton [4] [5] [7]. This stereochemical arrangement positions the hydroxyl group in an equatorial orientation when the A ring adopts its preferred chair conformation, minimizing steric interactions and stabilizing the molecular structure [4] [5] [1].

Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the 3β-hydroxyl group, with the proton attached to C-3 appearing as a multiplet at approximately 3.55 parts per million in ¹H nuclear magnetic resonance spectra [4] [5] [7]. The carbon-13 nuclear magnetic resonance spectrum shows the C-3 carbon resonating around 70 parts per million, consistent with a secondary alcohol carbon bearing a β-hydroxyl substituent [4] [5] [7]. These spectroscopic signatures confirm the β-configuration of the hydroxyl group and its chemical environment within the steroid framework.

The benzimidazole ring system at position 17 represents the second major functional group in galeterone [4] [5] [7]. This aromatic heterocycle contains two nitrogen atoms and exhibits characteristic aromatic proton resonances in the ¹H nuclear magnetic resonance spectrum between 7.30 and 7.96 parts per million [4] [5] [7] [10]. The benzimidazole moiety significantly influences the electronic properties of the molecule and provides sites for potential hydrogen bonding interactions with biological targets [4] [5] [7].

Two double bonds are present in the galeterone structure: the Δ⁵ double bond between C-5 and C-6, and the Δ¹⁶ double bond between C-16 and C-17 [4] [5] [11] [7]. The Δ⁵ double bond is characteristic of many naturally occurring steroids and creates a region of increased electron density that affects the chemical reactivity of the A ring [4] [11]. The Δ¹⁶ double bond directly connects the steroid D ring to the benzimidazole substituent, creating a conjugated system that influences the electronic properties of both components [4] [5] [7].

Stereochemical Properties and Chirality Centers

Galeterone contains eight chiral centers located at carbons 3, 5, 8, 9, 10, 13, 14, and 17 [4] [5] [7] [1] [2]. Each chiral center adopts a specific stereochemical configuration that is essential for the molecule's biological activity and three-dimensional structure. The stereochemistry at each position follows the established conventions for steroid nomenclature, with α-substituents projecting below the general plane of the molecule and β-substituents projecting above [1] [2] [6].

At C-3, the hydroxyl group adopts a β-configuration, positioning it above the steroid plane in an equatorial orientation [4] [5] [7]. The C-5 position exhibits α-stereochemistry, creating the characteristic trans-fusion between rings A and B that defines the steroid backbone geometry [4] [5] [7] [1]. C-8 and C-10 both adopt β-configurations, with their associated methyl groups projecting above the steroid plane and contributing to the molecule's overall three-dimensional shape [4] [5] [7].

The C-9 position displays α-stereochemistry, maintaining the trans-decalin system that characterizes the steroid framework [4] [5] [7] [1]. C-13 adopts a β-configuration, positioning the angular methyl group above the steroid plane and influencing the orientation of the D ring [4] [5] [7]. At C-14, the α-configuration ensures proper fusion between rings C and D, while the C-17 position exhibits α-stereochemistry, orienting the benzimidazole substituent below the steroid plane [4] [5] [7].

The combination of eight chiral centers theoretically allows for 2⁸ = 256 possible stereoisomers [4] [5] [7] [1] [2]. However, the natural biosynthetic pathways that produce steroid precursors and the synthetic routes used to prepare galeterone result in a single, defined stereoisomer with the specific configuration described above [4] [5] [7]. This stereochemical specificity is crucial for galeterone's biological activity, as even minor changes in stereochemistry can dramatically alter receptor binding affinity and pharmacological properties [4] [5] [7].

X-ray Crystallographic Analysis

While specific X-ray crystallographic data for galeterone itself was not identified in the literature search, the general principles of X-ray crystallography provide valuable insights into the three-dimensional structure of steroidal compounds [12] [13] [14]. X-ray crystallography determines the precise atomic positions within crystalline materials by analyzing the diffraction patterns produced when X-rays interact with the ordered arrangement of atoms in a crystal lattice [12] [13] [14].

For steroidal compounds like galeterone, X-ray crystallographic analysis would reveal the exact bond lengths, bond angles, and torsional angles that define the three-dimensional molecular geometry [12] [13] [14]. The technique would confirm the chair conformations of the cyclohexane rings, the envelope conformation of the cyclopentane D ring, and the precise orientation of the benzimidazole substituent relative to the steroid backbone [12] [13] [14] [15].

The crystallographic analysis would also provide detailed information about intermolecular interactions in the solid state, including hydrogen bonding patterns involving the 3β-hydroxyl group and potential π-π stacking interactions between benzimidazole rings in adjacent molecules [12] [13] [14] [15]. Such structural insights are valuable for understanding the physical properties of galeterone and its behavior in pharmaceutical formulations [12] [13] [14].

Modern X-ray crystallographic techniques require high-quality single crystals and typically achieve resolution levels that allow determination of atomic positions with precision on the order of 0.01 to 0.1 angstroms [12] [13] [14] [15]. For pharmaceutical compounds like galeterone, crystallographic analysis provides essential structural validation that supports drug development efforts and regulatory submissions [12] [13] [14].

Conformational Dynamics and Molecular Modeling

The conformational behavior of galeterone is largely constrained by its rigid steroidal backbone, which adopts a well-defined three-dimensional structure with limited flexibility [4] [5] [16] [1]. The trans-decalin system formed by rings A and B creates a rigid framework that locks these portions of the molecule into specific conformations [4] [5] [1] [2]. Ring A adopts a chair conformation with the 3β-hydroxyl group in an equatorial position, minimizing steric interactions and representing the lowest energy configuration [4] [5] [1].

Molecular modeling studies of galeterone and related compounds have employed computational methods to predict conformational preferences and analyze structure-activity relationships [17] [16] [18]. These studies utilize quantum mechanical calculations and molecular dynamics simulations to explore the potential energy surfaces associated with different molecular conformations [17] [16] [18]. The results consistently indicate that the steroid backbone maintains its rigid geometry, with primary conformational flexibility limited to the orientation of the benzimidazole ring relative to the D ring [17] [16].

The Δ⁵ and Δ¹⁶ double bonds introduce additional conformational constraints by creating regions of sp² hybridization that reduce rotational freedom around these bonds [4] [5] [7]. The Δ⁵ double bond maintains the planar geometry at the A/B ring junction, while the Δ¹⁶ double bond influences the relative orientation of the benzimidazole substituent [4] [5] [7]. Molecular modeling studies suggest that the benzimidazole ring can adopt different orientations relative to the steroid plane, potentially influencing binding interactions with biological targets [17] [16].

Energy minimization calculations indicate that galeterone adopts a compact, globular structure with the benzimidazole ring positioned to minimize steric clashes with the steroid backbone [17] [16]. The 3β-hydroxyl group extends away from the steroid core, making it available for hydrogen bonding interactions with biological targets [4] [5] [7]. These conformational characteristics are consistent with galeterone's ability to interact with multiple protein targets, including cytochrome P450 17A1 and the androgen receptor [4] [5] [7] [17].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H371 (50%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Cytochrome P450 [EC:1.14.14.-]

CYP17 [HSA:1586] [KO:K00512]

Pictograms

Health Hazard

Other CAS

Wikipedia

Dates

2: Gupta E, Guthrie T, Tan W. Changing paradigms in management of metastatic Castration Resistant Prostate Cancer (mCRPC). BMC Urol. 2014 Jul 25;14:55. doi: 10.1186/1471-2490-14-55. PubMed PMID: 25062956; PubMed Central PMCID: PMC4167156.

3: Yu Z, Cai C, Gao S, Simon NI, Shen HC, Balk SP. Galeterone prevents androgen receptor binding to chromatin and enhances degradation of mutant androgen receptor. Clin Cancer Res. 2014 Aug 1;20(15):4075-85. doi: 10.1158/1078-0432.CCR-14-0292. Epub 2014 May 29. PubMed PMID: 24874833; PubMed Central PMCID: PMC4119496.

4: Stein MN, Patel N, Bershadskiy A, Sokoloff A, Singer EA. Androgen synthesis inhibitors in the treatment of castration-resistant prostate cancer. Asian J Androl. 2014 May-Jun;16(3):387-400. doi: 10.4103/1008-682X.129133. Review. PubMed PMID: 24759590; PubMed Central PMCID: PMC4023364.

5: Agarwal N, Di Lorenzo G, Sonpavde G, Bellmunt J. New agents for prostate cancer. Ann Oncol. 2014 Sep;25(9):1700-9. doi: 10.1093/annonc/mdu038. Epub 2014 Mar 20. PubMed PMID: 24658665.

6: Neuzillet Y, Flamand V, Lebdai S, Villers A, Lebret T. [Prostate cancer and new hormonal treatments: mechanism of action and main clinical results]. Prog Urol. 2013 Oct;23 Suppl 1:S34-43. doi: 10.1016/S1166-7087(13)70044-7. Review. French. PubMed PMID: 24314737.

7: Yin L, Hu Q. CYP17 inhibitors--abiraterone, C17,20-lyase inhibitors and multi-targeting agents. Nat Rev Urol. 2014 Jan;11(1):32-42. doi: 10.1038/nrurol.2013.274. Epub 2013 Nov 26. Review. PubMed PMID: 24276076.

8: Pinto Ã